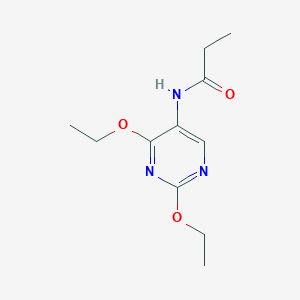

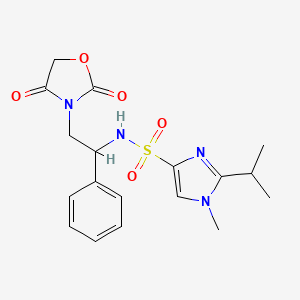

N-(2,4-diethoxypyrimidin-5-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-diethoxypyrimidin-5-yl)propionamide” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .

Synthesis Analysis

The synthesis of related compounds often involves various starting materials and conditions. For example, 2-Hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine with triethylamine as a catalyst, achieving high yields under mild conditions .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” has been extensively studied. For instance, the crystal structure of N-hydroxypropanamide revealed a three-dimensional hydrogen-bonded framework .Chemical Reactions Analysis

The chemical reactions involving compounds related to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are diverse. For peptide synthesis, N-Hydroxyamide-containing heterocycles were used as additives to prevent racemization and improve yields .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(2,4-diethoxypyrimidin-5-yl)propionamide” are influenced by their molecular structure. The crystal hydrates of sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3’,5’-di-tert-butyl)-4-hydroxyphenyl)-propionates showed properties dependent on their concentration .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The synthesis of 5-amino-4-iodopyrimidine labeled with either carbon-14 or stable isotopes carbon-13 and nitrogen-15, starting from commercially available labeled diethylmalonate and formamide, showcases a method for preparing compounds for carbon–nitrogen and carbon–carbon bond formations. This approach highlights the utility of pyrimidine derivatives in radiolabeling for research applications (Latli et al., 2008).

The creation of 2-ethyl-4, 6-dihydroxypyrimidine through a reaction involving propionitrile, hydrogen chloride, free ammonia, and sodium methoxide demonstrates a synthetic pathway that could be relevant for modifying N-(2,4-diethoxypyrimidin-5-yl)propionamide for various scientific applications (Ou Chun, 2003).

Medicinal Chemistry and Biological Assays

A study on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Lombardo et al., 2004).

The development of 5-aminopyrazole-4-carboxamide as an alternative scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum showcases the application of pyrimidine analogs in developing antiparasitic agents (Zhang et al., 2014).

Propiedades

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUOHAFMIFFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CN=C(N=C1OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-diethoxypyrimidin-5-yl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)

methanone](/img/structure/B2861807.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)